molecular formula C8H4Cl6 B1667536 1,4-Bis(trichloromethyl)benzene CAS No. 68-36-0

1,4-Bis(trichloromethyl)benzene

Cat. No. B1667536
CAS RN: 68-36-0
M. Wt: 312.8 g/mol
InChI Key: OTEKOJQFKOIXMU-UHFFFAOYSA-N
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Description

1,4-Bis(trichloromethyl)benzene is an organic compound with the formula C6H4(CCl3)2 . It is a white solid that is prepared industrially by chlorination of para-xylene .


Synthesis Analysis

This compound is synthesized industrially by the chlorination of para-xylene . The synthesis optimization of similar compounds has been studied, with factors such as molar ratio of raw materials, reaction temperature, reaction time, and nitrogen rate being considered .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(trichloromethyl)benzene is C8H4Cl6, and it has a molecular weight of 312.835 . The IUPAC Standard InChI is InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H .


Chemical Reactions Analysis

1,4-Bis(trichloromethyl)benzene reacts with terephthalic acid to give terephthaloyl chloride, a precursor to Kevlar . It also reacts with sulfur dioxide to give the same acid chloride and thionyl chloride . Additionally, it reacts with hydrogen fluoride in 1,2-dichloroethane to form 1,4-bis(chlorodifluoromethyl)benzene in a yield of 79% .


Physical And Chemical Properties Analysis

1,4-Bis(trichloromethyl)benzene is a white solid with a density of 1.778 g/cm3 . It has a melting point of 108–110 °C and a boiling point of 213 °C .

Scientific Research Applications

  • Production of Kevlar

    • Application Summary : 1,4-Bis(trichloromethyl)benzene reacts with terephthalic acid to produce terephthaloyl chloride, a precursor to Kevlar .
    • Method of Application : The compound is prepared industrially by chlorination of para-xylene . It then reacts with terephthalic acid to give terephthaloyl chloride .
    • Results or Outcomes : The reaction results in the production of terephthaloyl chloride, which is a key ingredient in the production of Kevlar, a high-strength material used in various applications such as bulletproof vests .
  • Synthesis of 1,4-bis(chlorodifluoromethyl)benzene

    • Application Summary : 1,4-Bis(trichloromethyl)benzene reacts with hydrogen fluoride in 1,2-dichloroethane to form 1,4-bis(chlorodifluoromethyl)benzene .
    • Method of Application : The reaction is carried out in a solution of 1,2-dichloroethane .
    • Results or Outcomes : The reaction yields 1,4-bis(chlorodifluoromethyl)benzene in a yield of 79% .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with a single exposure, affecting the respiratory system .

properties

IUPAC Name

1,4-bis(trichloromethyl)benzene
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InChI

InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEKOJQFKOIXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4Cl6
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DSSTOX Substance ID

DTXSID7026366
Record name 1,4-Bis(trichloromethyl)benzene
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Molecular Weight

312.8 g/mol
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Physical Description

Solid; [Merck Index] Slightly yellow fine crystals; [MSDSonline]
Record name 1,4-Bis(trichloromethyl)benzene
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Vapor Pressure

0.00102 [mmHg]
Record name 1,4-Bis(trichloromethyl)benzene
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Product Name

1,4-Bis(trichloromethyl)benzene

Color/Form

CRYSTALS FROM HEXANE OR ETHER

CAS RN

68-36-0
Record name 1,4-Bis(trichloromethyl)benzene
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Record name Benzene, 1,4-bis(trichloromethyl)-
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Melting Point

108-110 °C
Record name 1,4-BIS(TRICHLOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
YH So - Journal of Polymer Science Part A: Polymer Chemistry, 1997 - Wiley Online Library
High molecular weight poly(phenylenebenzobisoxazole) (PBO) was synthesized from 1,3‐diamino‐4,6‐dihydroxybenzene dihydrochloride (1) and 1,4‐bis(trichloromethyl)benzene (3) …
Number of citations: 11 onlinelibrary.wiley.com
K Hamada, H Kiriyama, H Tsuji… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structures of 1,4-bis(trichloromethyl)benzene (I) and 6-nitro-2,4-bis(trichloromethyl)benzo-1,3-dioxin (II) Acta Crystallographica Section C Crystal Structure Communications 0108-…
Number of citations: 6 scripts.iucr.org
TR YAO, GUOYAO GU, SXIN JIANG - Acta Chimica Sinica, 1980 - sioc-journal.cn
In the past ten years or so, Hetol, 1, 4-bis (trichloromethyl) benzene or hegachloro-p-xylene (HCX), has been widely used in many fields and particular in therapy as a parasiticide. In …
Number of citations: 2 sioc-journal.cn
FM Silver - Journal of Polymer Science: Polymer Chemistry …, 1980 - Wiley Online Library
para‐Phenylenediamine sulfate polymerized with 1,4‐bis(trichloromethyl)benzene in SO 3 at > 20% polymer concentration to form highly anisotropic (liquid crystalline) sulfonated poly(…
Number of citations: 1 onlinelibrary.wiley.com
H Niki, H Odahara, K Tamaki… - … für Naturforschung A, 1994 - degruyter.com
The temperature dependence of T 1 of 35 Cl NQR of the title com pound evidenced that the three crystallographically inequivalent CCl 3 groups have different potential barriers against …
Number of citations: 9 www.degruyter.com
ET McBee, HB Hass, PE Weimer, GM Rothrock… - 1946 - books.google.com
At the request of the Office of Scientific Research and Development an investigatin was undertaken for the preparation of fluorocarbrns, which were needed in the separation of!-235 …
Number of citations: 0 books.google.com
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 1,4-bis(trichloromethyl)benzene in heptane Page 1 Diffusion coefficient of 1,4-bis(trichloromethyl)benzene in heptane 4 Diffusion of Solute in Liquid …
Number of citations: 0 link.springer.com
G Lämmler - Deutsche Tierarztliche Wochenschrift, 1960 - cabdirect.org
The drug described as 1, 4 bis (trichloromethyl) benzene was one of a series of chlorinated xylol derivatives tested for activity against liver flukes in lab. animals, sheep and cattle. Being …
Number of citations: 0 www.cabdirect.org
LI Belen'Kii, SI Luiksaar, IS Poddubnyi… - Russian chemical …, 1998 - Springer
The reactions of trichloromethylarenes with excess hydrazine hydrate in ethanol gives symmetrical 2,5-diaryl-1,3,4-oxadiazoles in 68–96% yields. The reaction of 1,4-bis(trichloromethyl)…
Number of citations: 13 link.springer.com
E McBee, H Hass, P Weimer, G Rothrock… - Industrial & …, 1947 - ACS Publications
COMMERCIALLY available xylene fractions, pure m-xylene, and pure p-xylene were converted to bis (trichloro-methyl) benzenes by liquid-phase chlorination. The mix-tures obtained …
Number of citations: 0 pubs.acs.org

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